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(DHQD)₂PYR Properties at a Glance

Property Specification

CAS
Number

149725-81-5 [1] [2]

Molecular
Formula

C₅₆H₆₀N₆O₄ [1] [2]

Molecular
Weight

881.11 g/mol [1] [2]

Quality 97% [1]

Optical
Rotation

[α]²⁰/D −390° (c = 1.2 in methanol) [1]

Melting
Point

247-250 °C [1] [2]

IUPAC Name 4-[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethyl-1-
azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-
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Property Specification

yl]oxymethyl]-6-methoxyquinoline [2]

Core Principles and Mechanism of Action

(DHQD)₂PYR belongs to the cinchona alkaloid family. Its enantioselective power comes from a well-

defined three-dimensional structure that creates a chiral pocket to control the approach and orientation of

reacting molecules.

Dimeric Structure: The catalyst is a dimer of dihydroquinidine (DHQD) units linked by a pyrimidine

"spacer" (2,5-diphenyl-4,6-pyrimidinediyl) [1] [2]. This rigid, U-shaped structure forms the chiral
environment crucial for stereocontrol.

Mode of Action: (DHQD)₂PYR typically acts as a Lewis base catalyst. It often interacts with an
electrophile to form a chiral ion pair or intermediate. The bulky catalyst framework then shields one

face of the intermediate, forcing the nucleophile to attack from the less hindered, enantioface, yielding
the enantiomerically enriched product [3] [2].

Enantiocontrol: The catalyst's configuration determines the product's stereochemistry. Using the
pseudo-enantiomeric catalyst (DHQ)₂PYR typically yields the mirror-image (enantiomeric) product

with similar efficiency [2].

The diagram below illustrates the general catalytic cycle for a reaction like the asymmetric allylation.
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Practical Applications in Synthesis

(DHQD)₂PYR is a versatile catalyst for constructing complex chiral molecules, as shown in these examples

from recent literature.

Spirooxindole Synthesis via Michael/Cyclization Cascade
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Spirooxindoles are privileged structures in drug discovery. An efficient synthesis uses (DHQD)₂PYR to

catalyze a reaction between pyrazolones and isatylidene malononitriles [4].

Catalyst Loading: 1 mol% [4]
Yield: 96-99% [4]

Enantioselectivity: Up to 91% ee [4]

Typical Experimental Protocol:

Charge the reaction vessel with pyrazolone (1.0 equiv.) and isatylidene malononitrile (1.0 equiv.).

Add anhydrous, aprotic solvent (e.g., toluene or DCM).
Add (DHQD)₂PYR (1 mol%) to the reaction mixture.

Stir the mixture at the specified temperature (often room temperature or lower) until reaction
completion, monitored by TLC or LC-MS.

Purify the product directly by flash column chromatography to obtain the spirooxindole derivative.

Catalytic Asymmetric Semi-Pinacol Rearrangement

This reaction constructs challenging chiral quaternary carbon centers. (DHQD)₂PYR catalyzes a

fluorination/semi-pinacol rearrangement cascade [2].

Catalyst Loading: 10-20 mol% [2]

Fluorinating Agent: NFSI [2]
Temperature: 10 °C [2]

Yield: 29-73% [2]
Enantioselectivity: 36-90% ee [2]

Stereochemical Control: The choice between (DHQD)₂PYR and (DHQ)₂PYR allows access to either

enantiomer of the product. (DHQD)₂PYR produces products with (αS, βS) stereochemistry [2].

Asymmetric Dihydroxylation (AD)

While the Sharpless AD most famously uses (DHQ)₂PHAL and (DHQD)₂PHAL ligands, (DHQD)₂PYR can

also be employed. Its performance is highly substrate-dependent [5].

The table below compares ligand performance in the asymmetric dihydroxylation of a specific alkene (16)

during the synthesis of Fridamycin E [5].
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Ligand Yield Enantiomeric Excess (ee) Product Configuration

(DHQD)₂PYR 96% 30% [5] R [5]

(DHQD)₂PHAL 98% 70% [5] S [5]

(DHQD)₂DPP 98% 90% [5] S [5]

This data highlights that (DHQD)₂PYR is not a universal ligand for asymmetric dihydroxylation.

Screening different ligands is often necessary to achieve high enantioselectivity [5].

Key Considerations for Researchers

Ligand Selection: As the dihydroxylation application shows, the "best" cinchona alkaloid ligand is
reaction-specific. It's advisable to screen (DHQD)₂PYR against other ligands (e.g., (DHQD)₂PHAL,

(DHQD)₂AQN) during reaction optimization [5] [3].
Handling and Storage: (DHQD)₂PYR is a solid but should be handled with care. It is recommended

to use personal protective equipment, including gloves and eyeshields [1]. Store in a cool, dry place,
protected from light.

(DHQD)₂PYR is a powerful tool for installing chirality. Its success relies on creating a highly defined chiral

space that guides the reaction along a single stereochemical pathway.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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